molecular formula C10H14N2O2 B181174 N,N-Diethyl-4-nitroaniline CAS No. 2216-15-1

N,N-Diethyl-4-nitroaniline

Cat. No.: B181174
CAS No.: 2216-15-1
M. Wt: 194.23 g/mol
InChI Key: CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N,N-Diethyl-4-nitroaniline primarily targets organic compounds, particularly in the production of dyes and pigments . It serves as a precursor in the synthesis of these compounds, contributing to their formation and characteristics .

Mode of Action

The compound’s mode of action involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group in this compound is replaced by other functional groups to create new compounds . This interaction with its targets leads to the formation of novel compounds for further investigation and potential applications in various fields of study .

Biochemical Pathways

this compound affects the biochemical pathways involved in the synthesis of various organic compounds . By participating in nucleophilic aromatic substitution reactions, it influences the formation of new compounds and thus, the downstream effects of these pathways .

Pharmacokinetics

Its solubility in organic solvents like ethanol, chloroform, and dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the type of solvent used. For instance, solvent-induced shifts in the absorption spectrum of this compound were studied in water, dimethylsulfoxide, acetonitrile, and acetone . The results showed that different solvents can have varying effects on the compound’s properties .

Preparation Methods

N,N-Diethyl-4-nitroaniline is typically synthesized by reacting N,N-diethylaniline with a nitrating agent such as nitric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures . The general reaction scheme is as follows:

N,N-diethylaniline+HNO3This compound+H2O\text{N,N-diethylaniline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} N,N-diethylaniline+HNO3​→this compound+H2​O

In industrial settings, the production of this compound involves similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

N,N-Diethyl-4-nitroaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Comparison with Similar Compounds

N,N-Diethyl-4-nitroaniline can be compared with similar compounds such as N,N-Dimethyl-4-nitroaniline and N,N-Diethyl-4-nitrosoaniline. These compounds share similar structural features but differ in their specific functional groups and reactivity:

This compound’s unique combination of ethyl groups and a nitro group makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

N,N-diethyl-4-nitroaniline
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InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
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InChI Key

CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C10H14N2O2
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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DSSTOX Substance ID

DTXSID7025057
Record name N,N-Diethyl-4-nitrobenzenamine
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Molecular Weight

194.23 g/mol
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Physical Description

N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.225 (NTP, 1992) - Denser than water; will sink
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CAS No.

2216-15-1
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Record name N,N-Diethyl-4-nitrobenzenamine
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Record name p-Nitro-N,N-diethylaniline
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Record name Benzenamine, N,N-diethyl-4-nitro-
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Record name N,N-Diethyl-4-nitrobenzenamine
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Melting Point

171 to 172 °F (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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